4-[(2-Hydroxybenzyl)amino]benzonitrile
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Overview
Description
Preparation Methods
The synthesis of 4-[(2-Hydroxybenzyl)amino]benzonitrile involves the reaction of 2-hydroxybenzylamine with 4-cyanobenzaldehyde . The reaction typically occurs under mild conditions, often in the presence of a catalyst or under reflux. The product is then purified through recrystallization or chromatography
Chemical Reactions Analysis
4-[(2-Hydroxybenzyl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Hydroxybenzyl)amino]benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxybenzyl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups in the compound allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-[(2-Hydroxybenzyl)amino]benzonitrile can be compared with similar compounds such as:
- 2-[(Phenylamino)methyl]phenol
- 2-{[(4-Hydroxyphenyl)amino]methyl}phenol
- 2-{[(3-Chlorophenyl)amino]methyl}phenol
These compounds share structural similarities but differ in their substituent groups, which can significantly affect their chemical properties and applications. For example, the presence of chlorine or hydroxyl groups can enhance their effectiveness as corrosion inhibitors .
Properties
IUPAC Name |
4-[(2-hydroxyphenyl)methylamino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-11-5-7-13(8-6-11)16-10-12-3-1-2-4-14(12)17/h1-8,16-17H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEKDRLYVSLNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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